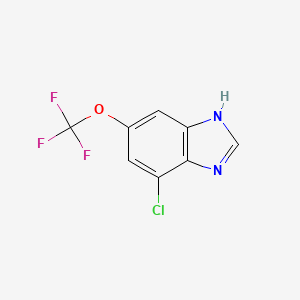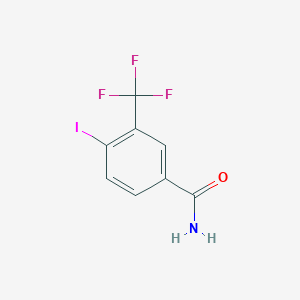
2-Bromo-4-fluoro-6-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoro-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-methoxybenzaldehyde typically involves the bromination and fluorination of 6-methoxybenzaldehyde. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The compound is then purified through crystallization or distillation techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted benzaldehydes.
- Oxidation reactions yield 2-Bromo-4-fluoro-6-methoxybenzoic acid.
- Reduction reactions yield 2-Bromo-4-fluoro-6-methoxybenzyl alcohol .
Applications De Recherche Scientifique
2-Bromo-4-fluoro-6-methoxybenzaldehyde is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoro-6-methoxybenzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and binding affinity of the compound to its molecular targets .
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-fluoro-4-methoxybenzaldehyde
- 4-Bromo-2-fluoro-6-methoxybenzaldehyde
Comparison: 2-Bromo-4-fluoro-6-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C8H6BrFO2 |
|---|---|
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3 |
Clé InChI |
KVQJVHPZVYQYIY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)F)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


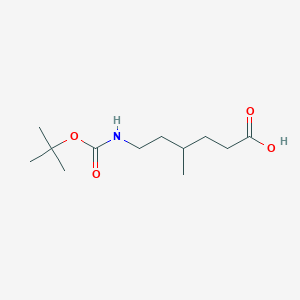
![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15202942.png)
![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
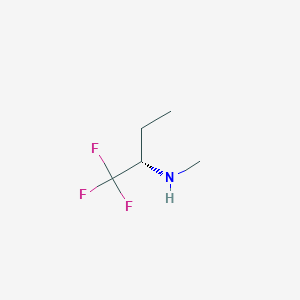
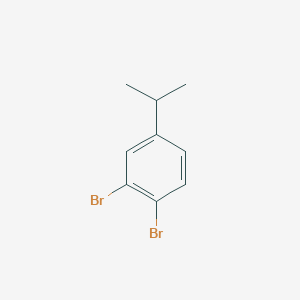
![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)

![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)


![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
